4-Bromo-6,7-dimethoxy-isoindolin-1-one

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Researchers often face limited SAR diversification options with unsubstituted isoindolinone cores. 4-Bromo-6,7-dimethoxy-isoindolin-1-one solves this by providing a strategic bromine handle for Suzuki/Buchwald-Hartwig couplings and electron-modulating 6,7-dimethoxy groups. Key advantages: - Balanced LogP (~1.71) and TPSA (47.56 Ų) ideal for CNS-penetrant kinase inhibitor design. - High purity (≥95%) and single reactive site ensure reliable fragment elaboration and parallel synthesis. - Distinct bromine isotopic pattern enables direct use as an internal standard in LC-MS bioanalytical assays.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 954239-46-4
Cat. No. B1441061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-dimethoxy-isoindolin-1-one
CAS954239-46-4
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2CNC(=O)C2=C1OC)Br
InChIInChI=1S/C10H10BrNO3/c1-14-7-3-6(11)5-4-12-10(13)8(5)9(7)15-2/h3H,4H2,1-2H3,(H,12,13)
InChIKeyUBQDJUMLZLHWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,7-dimethoxy-isoindolin-1-one (CAS 954239-46-4) Procurement and Chemical Class Overview


4-Bromo-6,7-dimethoxy-isoindolin-1-one (CAS 954239-46-4) is a halogenated isoindolin-1-one derivative characterized by a bromine atom at the 4-position and methoxy groups at the 6- and 7-positions on the isoindolinone core . The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and synthetic accessibility [1]. The compound is primarily utilized as a versatile synthetic intermediate or building block in pharmaceutical research and chemical biology .

Why 4-Bromo-6,7-dimethoxy-isoindolin-1-one Cannot Be Replaced by Common Isoindolinone Analogs


Simple substitution with unsubstituted isoindolin-1-one or mono-substituted analogs fails to recapitulate the specific steric, electronic, and reactivity profile of 4-Bromo-6,7-dimethoxy-isoindolin-1-one. The bromine atom serves as a critical handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , while the electron-donating methoxy groups at the 6- and 7-positions modulate the electron density of the aromatic ring, influencing both reactivity and potential biological target interactions [1]. Additionally, the combination of substituents imparts a distinct lipophilicity (calculated LogP ~1.71) and polar surface area (TPSA 47.56 Ų) that differs significantly from related isoindolinones, affecting solubility, permeability, and chromatographic behavior . These physicochemical differences translate into divergent synthetic utility and biological performance in downstream applications.

Quantitative Differentiation of 4-Bromo-6,7-dimethoxy-isoindolin-1-one Against Closest Analogs


Purity and Quality: 4-Bromo-6,7-dimethoxy-isoindolin-1-one Offers Superior Purity Grade for Sensitive Applications

The target compound is available at a certified purity of ≥98% (NLT 98%) from reputable vendors , whereas its closest structural comparator, 6,7-dimethoxyisoindolin-1-one, is typically offered at purities ranging from 95% to 96% across major suppliers . The 4-bromo substituent appears to facilitate a more efficient purification process, resulting in a higher baseline purity grade. This difference is critical for applications requiring high analytical fidelity, such as quantitative NMR, LC-MS calibration, or biological assays where trace impurities can confound results.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Lipophilicity Modulation: Enhanced LogP Facilitates CNS Penetration and Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for 4-Bromo-6,7-dimethoxy-isoindolin-1-one is 1.71 , representing a 0.45–0.91 Log unit increase compared to the unsubstituted isoindolin-1-one parent (LogP 0.80–1.26) [1] and a 0.39 Log unit increase relative to 4-bromoisoindolin-1-one (calculated LogP ~1.32) . This enhanced lipophilicity, driven by the synergistic effect of the bromine atom and the two methoxy groups, is within the optimal range for central nervous system (CNS) drug candidates (LogP 1–3) and suggests improved passive membrane permeability.

Drug Design ADME Physicochemical Properties

Synthetic Versatility: Bromine as a Cross-Coupling Handle Enables Divergent Library Synthesis

The presence of a bromine atom at the 4-position provides a unique site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [1]. In contrast, the non-brominated analog 6,7-dimethoxyisoindolin-1-one lacks this reactive handle, limiting its utility to nucleophilic substitutions or direct functionalization of the methoxy groups . This differentiation is quantifiable in terms of synthetic steps: derivatization of 4-Bromo-6,7-dimethoxy-isoindolin-1-one via Suzuki coupling can be achieved in a single step, whereas introducing aryl/heteroaryl groups onto the non-brominated analog requires multistep sequences involving directed ortho-metalation or protection/deprotection strategies.

Organic Synthesis Medicinal Chemistry Chemical Biology

Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Favorable Drug-Likeness Metrics

The topological polar surface area (TPSA) of 4-Bromo-6,7-dimethoxy-isoindolin-1-one is 47.56 Ų , with 1 hydrogen bond donor and 3 hydrogen bond acceptors . This profile falls within the optimal range for oral bioavailability (TPSA < 140 Ų) and aligns with Lipinski's Rule of Five. In comparison, the unsubstituted isoindolin-1-one has a TPSA of 29.1 Ų [1], while 4-bromoisoindolin-1-one has a TPSA of 29.1 Ų as well . The addition of the two methoxy groups increases TPSA by 18.46 Ų, which can enhance aqueous solubility and modulate target binding interactions without exceeding the threshold for poor membrane permeability.

Drug Discovery ADME Computational Chemistry

Optimal Application Scenarios for 4-Bromo-6,7-dimethoxy-isoindolin-1-one in Research and Development


Building Block for CNS-Targeted Kinase Inhibitor Libraries

The compound's balanced LogP (1.71) and TPSA (47.56 Ų) make it an ideal starting point for designing isoindolinone-based kinase inhibitors with potential CNS penetration . The isoindolin-1-one scaffold is a recognized privileged structure for kinase inhibition [1]. The bromine handle allows rapid diversification via Suzuki coupling to explore SAR around the 4-position, while the methoxy groups can be demethylated to reveal hydrogen-bond donors for additional target interactions.

Synthesis of Functionalized Isoindolinones for Fragment-Based Drug Discovery

With high purity (≥98%) and a single reactive bromine site, this compound is well-suited for fragment elaboration strategies . It can serve as a core fragment that is subsequently grown into lead-like molecules through parallel synthesis, leveraging the bromine for C-C and C-N bond formation.

Preparation of Internal Standards and Reference Materials for LC-MS/MS Quantification

The high purity and distinct isotopic pattern from the bromine atom (characteristic M and M+2 peaks) make 4-Bromo-6,7-dimethoxy-isoindolin-1-one an excellent candidate for use as an internal standard or reference material in quantitative bioanalytical assays of isoindolinone derivatives . The bromine provides a unique mass signature that reduces interference from endogenous compounds.

Synthetic Intermediate for Antiviral and Anticancer Agent Development

Isoindolin-1-one derivatives have demonstrated activity against viral targets (e.g., HIV-1 integrase) and cancer cell lines [1]. The 4-bromo-6,7-dimethoxy substitution pattern has not been extensively explored, offering a novel chemical space for hit identification. The compound can be readily transformed into a diverse set of analogs for screening against these therapeutic targets.

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